molecular formula C21H21FN4O2 B11056832 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one

2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one

Cat. No.: B11056832
M. Wt: 380.4 g/mol
InChI Key: KSTPSCGATUUTFY-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one is a compound that features a piperazine ring substituted with a fluorophenyl group and a methoxyphenyl group attached to a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one typically involves a multi-step process. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The final step involves the formation of the pyrimidinone core. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., H₂O₂, KMnO₄), reducing agents (e.g., NaBH₄, LiAlH₄), and nucleophiles (e.g., NaOCH₃). The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is employed in studies investigating the interactions between small molecules and biological targets, such as enzymes and receptors.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.

    Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors .

Comparison with Similar Compounds

Similar Compounds

    4-(4-bromophenyl)piperazin-1-yl derivatives: These compounds share a similar piperazine core but differ in the substituents attached to the phenyl ring.

    2-(2-methoxyphenyl)pyrimidin-4(3H)-one derivatives: These compounds have a similar pyrimidinone core but vary in the substituents on the phenyl ring.

Uniqueness

2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one is unique due to the specific combination of the fluorophenyl and methoxyphenyl groups attached to the piperazine and pyrimidinone cores, respectively. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H21FN4O2

Molecular Weight

380.4 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-4-(2-methoxyphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C21H21FN4O2/c1-28-19-5-3-2-4-17(19)18-14-20(27)24-21(23-18)26-12-10-25(11-13-26)16-8-6-15(22)7-9-16/h2-9,14H,10-13H2,1H3,(H,23,24,27)

InChI Key

KSTPSCGATUUTFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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